molecular formula C23H18N2O3 B1226345 N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide

N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide

Cat. No. B1226345
M. Wt: 370.4 g/mol
InChI Key: QRIRSUKRGULSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide is a member of 1,3-oxazoles.

Scientific Research Applications

Antimicrobial Screening

N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates their potential for treating microbial diseases, especially bacterial and fungal infections, due to their inhibitory action against strains of bacteria and fungi (Desai, Rajpara, & Joshi, 2013).

Immunological Response Modulation

Studies have explored the role of 3-methoxybenzamide, a related compound, in immune response modulation. Its administration influenced the primary immune response in vivo, suggesting potential applications in immunology (Broomhead & Hudson, 1985).

Organic Synthesis

In the field of organic chemistry, N-methoxybenzamide derivatives have been used in catalyzed annulations, leading to the synthesis of various organic compounds. This showcases its utility in complex organic synthesis processes (Xiong, Xu, Sun, & Cheng, 2018).

Radical Scavenging Activity

Compounds related to N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide have been found to exhibit potent radical scavenging activity. This suggests potential applications in the development of natural antioxidants for food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012).

Pharmaceutical Applications

Research on benzamide derivatives, including those structurally related to N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide, has been conducted to explore their pharmacological activities. These studies include their binding profiles at dopamine receptors and their potential as therapeutics (Perrone et al., 2000).

Antibacterial Agents

Certain derivatives have been identified as novel antibacterial agents targeting specific bacterial proteins. This highlights their potential in the development of new antibacterial drugs (Bi et al., 2018).

properties

Product Name

N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C23H18N2O3/c1-27-19-14-8-13-18(15-19)22(26)25-23-24-20(16-9-4-2-5-10-16)21(28-23)17-11-6-3-7-12-17/h2-15H,1H3,(H,24,25,26)

InChI Key

QRIRSUKRGULSJG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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